molecular formula C20H23ClN2O2 B1589584 Gelsemine hydrochloride CAS No. 35306-33-3

Gelsemine hydrochloride

Cat. No.: B1589584
CAS No.: 35306-33-3
M. Wt: 358.9 g/mol
InChI Key: AVNIVHTXRYXBIV-WMTURVKQSA-N
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Description

Gelsemine monohydrochloride (CAS: 35306-33-3) is a hydrochloride salt of gelsemine, a major indole alkaloid isolated from Gelsemium elegans. Its molecular formula is C₂₀H₂₂N₂O₂·ClH, with a molecular weight of 358.86 g/mol and a melting point of 326°C . The compound exhibits a complex polycyclic structure, as evidenced by its stereochemistry-defined InChIKey (AVNIVHTXRYXBIV-WMTURVKQSA-N) and SMILES notation, which includes a spiro-fused indole-pyrrolidine scaffold .

Gelsemine monohydrochloride is highly toxic, with studies demonstrating its ability to induce oxidative stress, apoptosis, and DNA damage in eukaryotic microorganisms like Tetrahymena thermophila via MAPK pathway activation .

Properties

CAS No.

35306-33-3

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

(1'R,2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one;hydrochloride

InChI

InChI=1S/C20H22N2O2.ClH/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23;/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23);1H/t11-,13+,15+,16+,17-,19-,20-;/m0./s1

InChI Key

AVNIVHTXRYXBIV-WMTURVKQSA-N

Isomeric SMILES

CN1C[C@@]2(C3C[C@H]4[C@]5(C2[C@H]1[C@H]3CO4)C6=CC=CC=C6NC5=O)C=C.Cl

Canonical SMILES

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C.Cl

Color/Form

PRISMS FROM METHANOL + ETHER

melting_point

326 °C

Other CAS No.

35306-33-3

Pictograms

Acute Toxic

solubility

SOLUBLE IN WATER, SLIGHTLY SOLUBLE IN ALCOHOL

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Gelsemine, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the indole structure, potentially leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the functional groups within the molecule, affecting its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce various reduced forms of gelsemine .

Comparison with Similar Compounds

Comparison with Structurally Similar Monohydrochloride Compounds

Structural and Physicochemical Properties

The table below compares gelsemine monohydrochloride with other monohydrochloride salts of pharmacological or industrial relevance:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
Gelsemine monohydrochloride C₂₀H₂₂N₂O₂·ClH 358.86 Spiro-indole-pyrrolidine scaffold Neuropharmacology, toxin research
L-Lysine monohydrochloride C₆H₁₅ClN₂O₂ 182.65 Linear amino acid with HCl salt Feed additive, nutritional supplement
Gramine hydrochloride C₁₁H₁₄N₂·ClH 212.70 Indole derivative with dimethylamine Plant growth regulation, research
Pentanimidamide hydrochloride C₆H₁₁N·HCl 136.62 Aliphatic amidine with HCl salt Organic synthesis intermediate
2,5-Dimethoxyphenethylamine HCl C₁₀H₁₅NO₂·ClH 231.69 Phenethylamine backbone with methoxy groups Chemical intermediate

Key Observations :

  • Gelsemine monohydrochloride has the highest molecular weight and structural complexity due to its polycyclic framework, distinguishing it from simpler hydrochlorides like L-lysine or pentanimidamide.
  • Unlike L-lysine monohydrochloride (used in nutrition) or Gramine hydrochloride (plant biology), gelsemine’s applications are primarily restricted to neuropharmacology due to its toxicity .

Pharmacological and Toxicological Profiles

Gelsemine Monohydrochloride :
  • Mechanism : Inhibits GABAₐ receptors (GABAARs) at concentrations >10 μM, reducing GABAergic synaptic transmission. This presynaptic modulation may explain its fast-acting effects in pain models .
  • Toxicity : LC₅₀ values in T. thermophila are in the micromolar range, with oxidative stress and mitochondrial dysfunction as primary mechanisms .
Comparisons :

Gramine Hydrochloride :

  • Acts as a serotonin receptor modulator in plants but lacks significant neurotoxicity in mammals .
  • Used in agricultural research, contrasting with gelsemine’s focus on neural pathways.

Mecamylamine Hydrochloride (CAS: 826-39-1): A nicotinic acetylcholine receptor (nAChR) antagonist.

Caffeine Monohydrochloride (CAS: 5892-18-2): Stimulates CNS via adenosine receptor blockade. Lower toxicity profile compared to gelsemine, with widespread use in food and pharmaceuticals .

Research and Clinical Relevance

  • For example, it enhances spinal neurosteroid production at nanomolar concentrations, suggesting indirect mechanisms for analgesia .
  • L-Lysine Monohydrochloride: Research focuses on bioavailability and industrial production, lacking the pharmacological complexity of gelsemine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gelsemine hydrochloride
Reactant of Route 2
Gelsemine hydrochloride

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